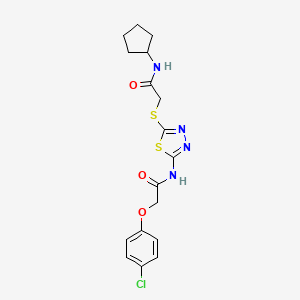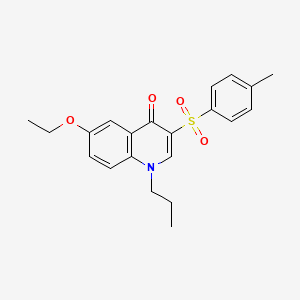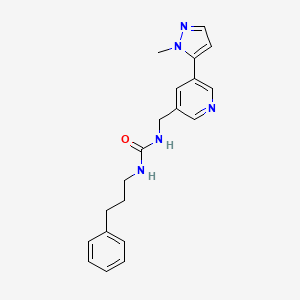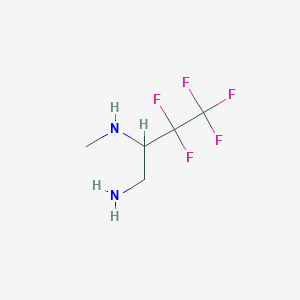![molecular formula C11H18Cl2N2O B2701573 [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride CAS No. 2361640-35-7](/img/structure/B2701573.png)
[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is a chemical compound with the molecular formula C11H16N2O·2HCl. It is a derivative of cyclobutylmethanamine with a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde as the starting material.
Cycloaddition Reaction: The aldehyde undergoes a cycloaddition reaction with cyclobutylamine to form the cyclobutylmethanamine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyridine ring or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the pyridine ring or cyclobutyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
6-Methoxypyridine-3-carboxaldehyde
Cyclobutylamine
Other pyridine derivatives
Uniqueness: [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is unique due to its specific structural features, including the presence of the methoxy group on the pyridine ring and the cyclobutyl group
Properties
IUPAC Name |
[1-(6-methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-10-4-3-9(7-13-10)11(8-12)5-2-6-11;;/h3-4,7H,2,5-6,8,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUVMLCKSKTDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)
![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)
![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride](/img/structure/B2701496.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)
![N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

